3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 5-chlorothiophene substituent at the 3-position of the pyrazole ring and a hydrazide moiety linked to a 4-hydroxy-3-methoxybenzylidene group. Pyrazole-carbohydrazide hybrids are of significant interest in medicinal chemistry due to their structural versatility, which allows for modulation of electronic, steric, and solubility properties. These compounds often exhibit biological activities such as antimicrobial, anticancer, and enzyme inhibitory effects, though specific data for this compound remain unexplored in the provided evidence .
Properties
Molecular Formula |
C16H13ClN4O3S |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-13-6-9(2-3-12(13)22)8-18-21-16(23)11-7-10(19-20-11)14-4-5-15(17)25-14/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |
InChI Key |
JRJZXORJVHFLSR-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced through a substitution reaction, often using a chlorothiophene derivative and a suitable base.
Condensation with Methoxyphenyl Aldehyde: The final step involves the condensation of the pyrazole derivative with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound Overview
Molecular Formula : C17H15ClN4O3S
Molecular Weight : 390.8 g/mol
IUPAC Name : 5-(5-chlorothiophen-2-yl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
The biological activity of this compound is largely attributed to its structural features, particularly the hydroxy and methoxy groups, which enhance binding affinity to specific molecular targets such as enzymes or receptors. The pyrazole core contributes to the compound's stability and reactivity, making it a candidate for various therapeutic applications.
Potential Therapeutic Applications
- Anti-inflammatory Activity : Preliminary studies suggest that compounds similar to this one may possess anti-inflammatory properties. For instance, docking studies indicate potential inhibition of 5-lipoxygenase, a key enzyme in inflammatory pathways .
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in animal models. The structural similarities suggest that this compound could also exhibit similar effects .
- Antibacterial Activity : Research has shown that pyrazole derivatives can possess antibacterial properties, making this compound a candidate for further investigation in antimicrobial therapy .
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural variations among related compounds are summarized below:
Physicochemical Implications
- In contrast, the 5-methylthiophene in provides electron-donating effects, which may alter redox properties .
- Solubility: The 4-hydroxy-3-methoxybenzylidene group in the target compound enhances polarity and aqueous solubility compared to lipophilic substituents like 4-chlorophenyl () or 4-(dimethylamino)phenyl () .
- Steric Factors : Bulky substituents, such as 4-(2-methylpropyl)phenyl in , may hinder molecular packing or target binding, whereas the target compound’s smaller thiophene and benzylidene groups offer flexibility .
Biological Activity
3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This compound features a pyrazole ring, which is known for its pharmacological significance, and is substituted with a chlorothiophene moiety and hydroxy-methoxyphenyl group. The molecular formula is with a molecular weight of 390.8 g/mol.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key reactions, including the formation of the pyrazole ring through the reaction of hydrazine with suitable diketones, followed by the introduction of the chlorothiophene moiety and the hydroxy-methoxyphenyl group via condensation reactions. These synthetic routes can be optimized for higher yield and purity using advanced techniques such as flow microreactor systems.
Biological Activity
The biological activity of this compound has been explored in various studies:
Antiinflammatory Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives have shown up to 86% inhibition in carrageenan-induced paw edema models, suggesting that this compound may also possess comparable anti-inflammatory effects .
Antimicrobial Properties
Studies have demonstrated that related pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. For example, compounds were screened against E. coli and Bacillus subtilis, showing promising results. The unique functional groups in this compound may enhance its binding affinity to microbial targets, potentially increasing its effectiveness .
The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. The presence of hydroxy and methoxy groups enhances binding affinity, while the stability provided by the pyrazole core contributes to its reactivity and efficacy.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- In Vivo Studies : A series of novel pyrazole derivatives were evaluated for their anti-inflammatory effects using animal models. Compounds showed significant inhibition rates comparable to standard drugs like diclofenac .
- Antimicrobial Screening : Another investigation screened various pyrazole derivatives against multiple bacterial strains, revealing that certain compounds had high activity levels against Mycobacterium tuberculosis and other pathogens .
Comparative Analysis
A comparison of this compound with other similar compounds highlights its unique structure:
| Compound | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | C17H15ClN4O3S | Anti-inflammatory, Antimicrobial | Hydroxy and methoxy groups enhance binding |
| Pyrazolidinedione (Phenylbutazone) | C19H20N2O2 | Anti-inflammatory | Banned in some countries due to side effects |
| 1-thiocarbamoyl 3-substituted phenyl derivatives | Variable | MAO-B inhibitors, Anti-inflammatory | Promising results against MAO isoforms |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The synthesis typically involves sequential condensation and cyclization reactions. For example:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters under reflux conditions (ethanol, 80°C, 6–8 hours) .
- Step 2 : Introduction of the chlorothiophene moiety via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base (THF, 60°C, 12 hours) .
- Step 3 : Hydrazide formation through reaction with hydrazine hydrate, followed by condensation with 4-hydroxy-3-methoxybenzaldehyde to form the hydrazone linkage (methanol, reflux, 4 hours) .
- Critical Parameters : Solvent polarity (e.g., ethanol vs. THF), catalyst loading (0.5–2 mol% Pd), and pH control during condensation (pH 6–7) are critical for yield optimization (typically 60–75%) .
Q. How is the compound characterized, and what analytical techniques validate its purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole ring and E-configuration of the hydrazone bond (e.g., δ 8.2–8.5 ppm for imine protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~445.3 g/mol) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene or thiophene groups) influence bioactivity?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential:
- Substitution on Benzylidene : Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while electron-withdrawing groups (e.g., nitro) improve antimicrobial potency .
- Thiophene Modifications : Chlorine at the 5-position (as in this compound) increases lipophilicity and cellular uptake, critical for anticancer activity .
- Experimental Design : Synthesize analogs (e.g., replacing chlorothiophene with bromothiophene) and test against standardized assays (e.g., DPPH for antioxidants, MIC for antimicrobials) .
Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values in cancer cell lines) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and serum-free media to minimize variability .
- Mechanistic Profiling : Combine cytotoxicity assays with target-specific studies (e.g., kinase inhibition assays or apoptosis markers like caspase-3) to confirm on-target effects .
- Computational Validation : Molecular docking (e.g., with EGFR kinase) identifies binding affinities, explaining discrepancies between structural analogs .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (10:90 v/v) for intravenous administration .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability by enhancing intestinal absorption .
- Prodrug Design : Introduce phosphate esters at the phenolic hydroxyl group to enhance aqueous solubility, with enzymatic cleavage in target tissues .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Reagent Purity : Impurities in hydrazine hydrate or aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) can reduce yields. Use HPLC-grade reagents and monitor via TLC .
- Reaction Scale : Small-scale syntheses (<1 mmol) often report higher yields due to easier heat/stoichiometric control. Pilot-scale reactions (10 mmol) require optimized stirring and temperature gradients .
Key Recommendations for Researchers
- Prioritize microwave-assisted synthesis to reduce reaction times (e.g., Step 1 completed in 30 minutes vs. 6 hours) .
- Use flow chemistry (e.g., continuous flow reactors) for scalable, reproducible synthesis .
- Validate biological activity with 3D tumor spheroid models to better mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
